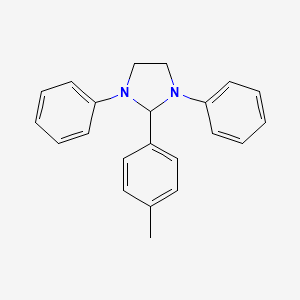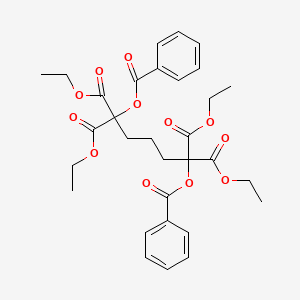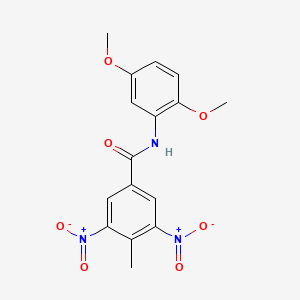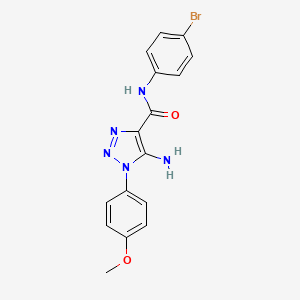
2-(4-methylphenyl)-1,3-diphenylimidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-1,3-diphenylimidazolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its structure. This compound has been found to exhibit a range of interesting properties that make it an attractive target for further research.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)-1,3-diphenylimidazolidine is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation and tumor growth. This compound has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes that control inflammation and cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor activity, 2-(4-methylphenyl)-1,3-diphenylimidazolidine has also been found to exhibit a range of other biochemical and physiological effects. For example, it has been found to inhibit the activity of various enzymes that are involved in the metabolism of drugs and other xenobiotics. It has also been found to have antioxidant activity, which may be beneficial in the prevention of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-methylphenyl)-1,3-diphenylimidazolidine in lab experiments is its potent activity against inflammation and tumor growth. This makes it an attractive candidate for the development of new drugs for the treatment of various diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-methylphenyl)-1,3-diphenylimidazolidine. One promising area of research involves the development of new drug candidates based on this compound. Another potential direction is the investigation of its effects on various signaling pathways involved in disease pathology. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential limitations in vivo.
Synthesemethoden
The synthesis of 2-(4-methylphenyl)-1,3-diphenylimidazolidine can be achieved through a variety of different methods. One common method involves the reaction of 4-methylbenzaldehyde with benzil in the presence of ammonium acetate and acetic acid. This reaction produces the intermediate 2-(4-methylphenyl)-1,2-diphenyl-1,3-propanedione, which can then be converted to the final product through a cyclization reaction.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-1,3-diphenylimidazolidine has been used in a variety of scientific research applications. One of the most promising areas of research involves its potential as a drug candidate for the treatment of various diseases. This compound has been found to exhibit potent anti-inflammatory and anti-tumor activity in vitro, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2/c1-18-12-14-19(15-13-18)22-23(20-8-4-2-5-9-20)16-17-24(22)21-10-6-3-7-11-21/h2-15,22H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZIBWJSGJCKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367171 |
Source


|
| Record name | 2-(4-methylphenyl)-1,3-diphenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95291-63-7 |
Source


|
| Record name | 2-(4-methylphenyl)-1,3-diphenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5029059.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5029067.png)

![4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5029077.png)
![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029080.png)

![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-oxazepane](/img/structure/B5029089.png)
![ethyl 4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B5029092.png)
![(3S*,4S*)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5029098.png)
![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5029106.png)


